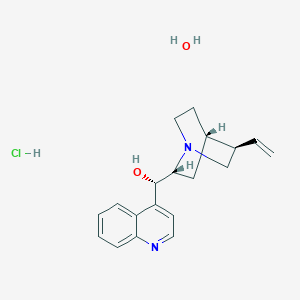
Cinchonine monohydrochloride hydrate
概要
説明
Cinchonine monohydrochloride hydrate is a natural compound extracted from the bark of the cinchona tree . It has been effectively used as an antimalarial agent . It also activates endoplasmic reticulum stress-induced apoptosis in human liver cancer cells, inhibits human platelet aggregation, and possesses a suppressive effect on adipogenesis .
Synthesis Analysis
Cinchonine, in the presence of lithium diisopropylamide (LDA), forms a complex, which can catalyze the asymmetric conjugate addition of benzyl- and alkylphosphonates to aromatic and heteroaromatic nitroalkenes to form the corresponding adducts .Molecular Structure Analysis
The empirical formula of this compound is C19H22N2O.HCl.xH2O . The molecular weight is 330.85 (anhydrous basis) . The SMILES string is OC@@H[C@]3([H])[N@@]4CC@HC@@HC3.[H]Cl.[x].O .Chemical Reactions Analysis
Cinchonine has numerous pharmacological properties, making it a promising compound for various therapeutic applications . It induces anti-cancer activity by activating caspase-3 and PARP-1, and triggers the endoplasmic reticulum stress response .Physical And Chemical Properties Analysis
This compound has a melting point of 208-218 °C (lit.) . It is suitable for HPLC and gas chromatography (GC) techniques .科学的研究の応用
Structural Analysis and Properties
- Structural Characteristics and Interactions : The structural details of cinchonine salts, such as cinchoninium L-tartrate tetrahydrate, have been extensively studied. In these structures, the orientation of the quinoline and quinuclidine systems is often observed, which corresponds to one of the energy minima for this type of molecule. The study of such structures helps in understanding the molecular geometry and intermolecular hydrogen bonding patterns in cinchonine derivatives (Puliti et al., 2001).
Synthesis and Chemical Applications
- Development of Novel Compounds : Cinchonine has been utilized as a backbone for synthesizing novel phosphite compounds with diol substituents. This one-pot synthesis approach offers a way to create a range of cinchonine-based compounds, showcasing its versatility in chemical synthesis (Wang et al., 2009).
Medical and Biological Applications
- Potential in Cancer Treatment : Cinchonine has been explored for its potential use in cancer treatment. For instance, cinchonine ester derivatives have shown cytotoxic activity against MCF-7 breast cancer cells, indicating its potential as a therapeutic agent in oncology (Khanifudin et al., 2018).
- Anti-Obesity Effects : Another significant application of cinchonine is in the field of obesity research. Studies have shown that it can reduce high-fat-diet-induced obesity by downregulating adipogenesis and adipose inflammation, suggesting a potential benefit in preventing obesity (Jung et al., 2012).
- As Organocatalyst in Chemical Reactions : Cinchonine and its derivatives have been used as organocatalysts in enantioselective halofunctionalization of alkenes and alkynes. This indicates its utility in asymmetric synthesis, an important aspect of chemical manufacturing (Zheng et al., 2014).
Environmental and Analytical Applications
- Sensing and Analytical Applications : Cinchonine derivatives have been developed as fluorescent sensors for chiral carboxylic acids. This application is crucial in analytical chemistry for the determination of enantiomeric excess in various compounds (Akdeniz et al., 2015).
作用機序
Target of Action
Cinchonine monohydrochloride hydrate is a member of the Cinchona alkaloids, which also include quinine, quinidine, and cinchonidine . These alkaloids have been known for their antimalarial properties . The primary target of these compounds is the malaria parasite, Plasmodium falciparum .
Mode of Action
It is generally assumed that these compounds prevent the polymerization of the toxic hematin (aquaFe(III)protoporphyrin IX), which is formed by the degradation of hemoglobin in erythrocytes, into hemozoin (β-hematin) .
Biochemical Pathways
Cinchonine and other Cinchona alkaloids affect the biochemical pathway involved in the degradation of hemoglobin in the malaria parasite . By preventing the polymerization of toxic hematin into hemozoin, these compounds disrupt a crucial survival mechanism of the parasite .
Result of Action
The molecular and cellular effects of cinchonine’s action primarily involve the disruption of the malaria parasite’s survival mechanisms . By preventing the conversion of toxic hematin into hemozoin, cinchonine causes the accumulation of toxic hematin within the parasite, leading to its death .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Cinchonine monohydrochloride hydrate, like other Cinchona alkaloids, is known to interact with various enzymes and proteins. It is believed to prevent the polymerization of toxic hematin, a byproduct of hemoglobin degradation . This interaction is crucial in its role as an antimalarial agent .
Cellular Effects
This compound has been reported to have significant effects on various types of cells. For instance, it has been found to suppress cancer cell growth by influencing apoptosis and inhibiting cell proliferation . It also influences cell function by affecting cell signaling pathways and gene expression .
Molecular Mechanism
It is generally believed that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, it has been found to have better stability, solubility, and antioxidant activity than cinchonine
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, a phase I dose escalation trial in patients with refractory or relapsed malignant lymphoid diseases showed that the maximum tolerated dose of cinchonine administered by continuous intravenous infusion was 30 mg/kg/d .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it undergoes aromatic ring hydroxylation and subsequent methylation of the hydroxyl group, which are common phenomena in various biosynthesis pathways .
特性
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH.H2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H;1H2/t13-,14-,18+,19-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPKGJFSLFTZSO-OPMVAYRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662771 | |
| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206986-88-1, 312695-48-0, 5949-11-1 | |
| Record name | Cinchonan-9-ol, monohydrochloride, hydrate, (9S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206986-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrate;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchonan-9(S)-ol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cinchonine monohydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


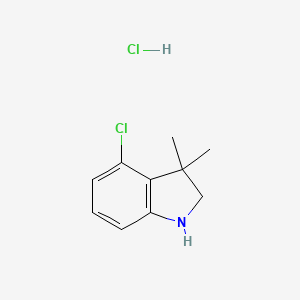
![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3024600.png)
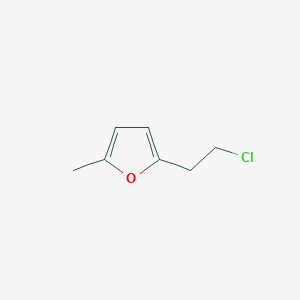

![7-Chloroimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B3024609.png)
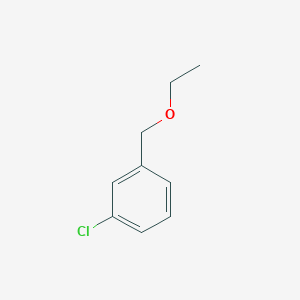



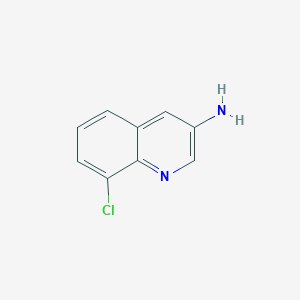

![4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3024618.png)
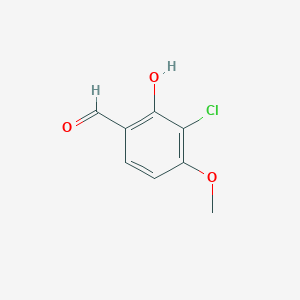
![(1S,4R)-1-(Chloromethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3024620.png)
